cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]
Description
The compound cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val] is a complex cyclic depsipeptide composed of four distinct cyclic segments. Each segment alternates N-methylated isoleucine (N(Me)Ile) and D-O-methyl valine (D-OVal) residues, with variations in the substitution of isoleucine (Ile) by valine (Val) across the segments.
Properties
IUPAC Name |
(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZMDSVSLSIMSC-OGLSAIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912008 | |
| Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393-87-9, 11113-62-5 | |
| Record name | Fusafungine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enniatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fusafungine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08965 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fusafungine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Enniatins, specifically Enniatins A and B, primarily target calcium ion (Ca2+) fluxes and mitochondrial function in cells. They interact with store-operated calcium (SOC) channels and the mitochondrial permeability transition pore (mPTP) . These targets play crucial roles in maintaining cellular homeostasis, particularly in regulating calcium ion levels and mitochondrial function.
Mode of Action
Enniatins A and B have distinct modes of action. Enniatin A causes an acute Ca2+ depletion from intracellular pools and a significant Ca2+ influx from the extracellular media through SOC channels. Both toxins induce the opening of the mPTP.
Biochemical Pathways
Enniatins A and B affect the biochemical pathways related to calcium homeostasis and mitochondrial function . They modulate Ca2+ fluxes, which are tightly regulated by pumps, ion channels, and exchangers in various cellular components such as the plasma membrane, mitochondria, endoplasmic reticulum, nucleus, Golgi apparatus, and endolysosomes. The disruption of these pathways can lead to disturbances in the physiological cation level in the cell.
Pharmacokinetics
It is known that enniatins are secondary metabolites produced by fusarium fungi and have been found as contaminants in several food commodities, particularly in cereal grains.
Result of Action
The action of Enniatins A and B results in significant changes in cellular calcium homeostasis and mitochondrial function. Their effects on Ca2+ fluxes lead to an acute depletion of intracellular Ca2+ pools and changes in mitochondrial Ca2+ fluxes. This disruption in calcium homeostasis can have profound effects on cell viability.
Action Environment
The action of the Enniatin complex can be influenced by environmental factors. For instance, the presence of other mycotoxins can enhance the toxic potential of Enniatins through synergistic effects. Furthermore, the production of Enniatins by Fusarium fungi is influenced by environmental conditions, which can affect the prevalence of these compounds in food commodities.
Biochemical Analysis
Biochemical Properties
The Enniatin complex plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action of the Enniatin complex is mainly due to its ionophoric characteristics. The exact mechanism is still unclear. The Enniatin complex has shown strong hypolipidemic activity in human hepatoma HepG2 cells as a result of the inhibition of ACAT activity, triglyceride biosynthesis, and diminished pool of free fatty acids in the cells.
Cellular Effects
The Enniatin complex has potent cytotoxic activity and has demonstrated this in several mammalian cell lines. It has shown cytotoxic activity, impairment of the cell cycle, the induction of oxidative stress, and changes in mitochondrial membrane permeabilization. It also disturbs the normal cell cycle distribution due to its anti-proliferative effects on several cell types.
Molecular Mechanism
The Enniatin complex exerts its effects at the molecular level through various mechanisms. It is biosynthesized by a multifunctional enzyme, termed enniatin synthetase, and is composed of six residues that alternate between N-methyl amino acids and hydroxy acids. The primary mechanism of action of the Enniatin complex is mainly due to its ionophoric characteristics.
Temporal Effects in Laboratory Settings
It is known that the Enniatin complex has clear cytotoxic effects
Dosage Effects in Animal Models
The effects of the Enniatin complex vary with different dosages in animal models
Metabolic Pathways
The Enniatin complex is involved in various metabolic pathways. It interacts with enzymes and cofactors
Transport and Distribution
The Enniatin complex is transported and distributed within cells and tissues
Biological Activity
The compound under investigation is a complex cyclic peptide consisting of multiple repetitions of specific amino acid sequences, primarily involving N-methylated isoleucine (N(Me)Ile), D-ovaline (D-OVal), and valine (N(Me)Val). This structure suggests potential biological activities, particularly in the realms of cancer therapy and cellular modulation. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) techniques. This involves:
- Sequential Addition : Protected amino acids are added to a growing peptide chain anchored to a solid resin.
- Cyclization : Achieved through lactonization reactions after assembling the linear precursor.
- Chemical Modifications : Such as oxidation and reduction, allowing for various functional group manipulations to enhance biological activity.
The biological activity of the compound is primarily attributed to its ability to modulate various cellular pathways:
- Induction of Apoptosis : The compound can activate caspases and disrupt mitochondrial function, leading to programmed cell death in cancer cells .
- Inhibition of Enzymes : It may inhibit specific enzymes involved in cell proliferation, further contributing to its anticancer properties .
Anticancer Properties
Research has highlighted the compound's potential in cancer treatment:
- In Vitro Studies : Demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Mechanistic Insights : Similar compounds have shown that they can interfere with mitochondrial morphogenesis and induce autophagy, enhancing their anticancer effects .
Table 1: Summary of Biological Activities
Notable Findings
- Coibamide A , a related depsipeptide, has been shown to inhibit endothelial growth factor receptor (EGFR) expression and promote its degradation, demonstrating a selective mechanism towards cancer cells without significant weight loss in tumor-bearing mice .
- The compound's structural features allow it to interact effectively with cellular membranes, potentially enhancing its bioavailability and therapeutic efficacy .
Comparative Analysis with Similar Compounds
The unique structural features of this cyclic peptide differentiate it from other depsipeptides:
| Compound Name | Structural Features | Key Activity |
|---|---|---|
| Cyclo[N(Me)Ile-D-OVal] | N-methylated isoleucine, D-ovaline | Anticancer via apoptosis |
| Cyclo[OVal-D-N(Me)Phe] | D-Phe substitutions | Antimicrobial properties |
| Coibamide A | Highly N-methylated | EGFR inhibition |
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclic Depsipeptides
Key Observations :
Critical Analysis :
- The absence of aromatic residues (e.g., Phe in BEA) in the target compound may reduce its affinity for mammalian cell membranes compared to BEA, which shows potent apoptosis induction .
- The Val/Ile substitutions could enhance stability against proteolysis, a common advantage of N-methylated cyclic peptides .
Insights :
Q & A
Basic Research Questions
Q. What experimental methodologies are optimal for synthesizing cyclic peptides with alternating N-methylated and D-amino acid residues?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with emphasis on coupling efficiency for N-methylated residues (e.g., N(Me)Ile, N(Me)Val). Cyclization via intramolecular amide bond formation under high-dilution conditions minimizes oligomerization. Post-synthesis purification requires reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) for validation .
- Key Considerations : Optimize protecting groups (e.g., Fmoc/t-Bu) for sterically hindered residues. Monitor racemization risks during D-amino acid incorporation using chiral GC-MS .
Q. Which analytical techniques are most reliable for structural characterization of cyclic peptides with complex stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 2D NOESY and TOCSY to resolve spatial proximity and backbone connectivity, especially for D-OVal and N-methylated residues .
- Circular Dichroism (CD) : To assess secondary structure preferences (e.g., β-turns) influenced by N-methylation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and cyclization efficiency (e.g., MALDI-TOF or Orbitrap) .
- Data Table :
| Technique | Application | Example Metrics |
|---|---|---|
| NMR | Backbone conformation | NOE cross-peaks between N(Me)Ile Hα and D-OVal Hβ |
| CD | Secondary structure | Ellipticity minima at 220 nm (β-sheet) |
| HRMS | Purity | [M+H]+ m/z ± 1 ppm accuracy |
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve conformational heterogeneity in cyclo[N(Me)Ile-D-OVal] sequences under varying solvent conditions?
- Methodological Answer : Use explicit-solvent MD simulations (e.g., AMBER or GROMACS) with force fields (e.g., CHARMM36) parameterized for N-methylated residues. Analyze free energy landscapes (FELs) using principal component analysis (PCA) to identify dominant conformers. Validate with experimental NMR chemical shifts .
- Key Pitfalls : Overlooking solvent polarity effects on hydrogen-bonding networks. Include counterions for charged residues to avoid artifacts .
Q. What statistical frameworks are effective for reconciling contradictory bioactivity data across in vitro and in vivo studies?
- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data, adjusting for batch effects (e.g., cell line variability). Use Bayesian hierarchical models to quantify uncertainty in IC50 values. Pre-register analysis plans to mitigate publication bias .
- Example Workflow :
Data Harmonization : Normalize activity metrics (e.g., % inhibition) across studies.
Bias Control : Stratify by assay type (e.g., fluorescence vs. radiometric).
Sensitivity Analysis : Exclude outliers via Cook’s distance .
Q. How can structure-activity relationship (SAR) studies differentiate the contributions of N-methylation versus D-amino acid substitution in these cyclic peptides?
- Methodological Answer :
- Design : Synthesize analogs with systematic substitutions (e.g., N(Me)Ile → Ile, D-OVal → L-OVal).
- Assays : Compare membrane permeability (PAMPA), proteolytic stability (trypsin/chymotrypsin), and target affinity (SPR or ITC).
- Analysis : Use multivariate regression (e.g., PLS) to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Methodological Guidance for Data Reporting
- Data Tables in Publications : Follow IMRaD structure (Introduction, Methods, Results, Discussion). Report mean ± SD for triplicate experiments, with p-values from ANOVA or t-tests (adjust for multiple comparisons via Bonferroni) .
- Ethical Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR spectra in repositories like Zenodo with DOI links .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
